molecular formula C13H15N B14299672 Benzenemethanamine, N-2-propenyl-N-2-propynyl- CAS No. 119548-50-4

Benzenemethanamine, N-2-propenyl-N-2-propynyl-

Katalognummer: B14299672
CAS-Nummer: 119548-50-4
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: UQINVDZFHLJFKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, N-2-propenyl-N-2-propynyl- is an organic compound with the molecular formula C10H11N It is known for its unique structure, which includes both propenyl and propynyl groups attached to a benzenemethanamine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-2-propenyl-N-2-propynyl- typically involves the reaction of benzylamine with propargyl bromide and allyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine, N-2-propenyl-N-2-propynyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanamine, N-2-propenyl-N-2-propynyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl or propynyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzenemethanamines.

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, N-2-propenyl-N-2-propynyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, N-2-propenyl-N-2-propynyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The propenyl and propynyl groups play a crucial role in its binding affinity and specificity. The pathways involved include enzyme inhibition and receptor activation, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenemethanamine, N-2-propynyl-: Similar structure but lacks the propenyl group.

    Benzenemethanamine, N-phenyl-: Contains a phenyl group instead of propenyl and propynyl groups.

    Benzenemethanamine, N-methyl-: Contains a methyl group instead of propenyl and propynyl groups.

Uniqueness

Benzenemethanamine, N-2-propenyl-N-2-propynyl- is unique due to the presence of both propenyl and propynyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

119548-50-4

Molekularformel

C13H15N

Molekulargewicht

185.26 g/mol

IUPAC-Name

N-benzyl-N-prop-2-ynylprop-2-en-1-amine

InChI

InChI=1S/C13H15N/c1-3-10-14(11-4-2)12-13-8-6-5-7-9-13/h1,4-9H,2,10-12H2

InChI-Schlüssel

UQINVDZFHLJFKR-UHFFFAOYSA-N

Kanonische SMILES

C=CCN(CC#C)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.